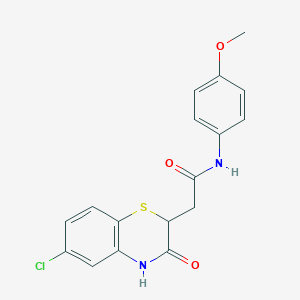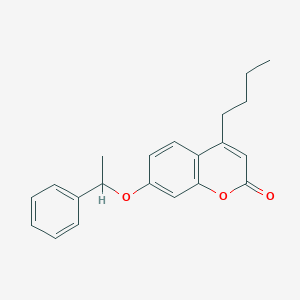
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide
説明
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, commonly known as DF-MPJC, is a novel chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties. In
作用機序
The exact mechanism of action of DF-MPJC is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. DF-MPJC has been shown to increase the release and synthesis of certain neurotransmitters, such as dopamine and serotonin, which are known to play a critical role in mood regulation and cognitive function. It has also been suggested that DF-MPJC may act as a partial agonist or antagonist at certain receptor sites, depending on the concentration and context of the receptor.
Biochemical and Physiological Effects:
DF-MPJC has been found to produce a range of biochemical and physiological effects in various in vitro and in vivo models. These effects include the inhibition of monoamine oxidase activity, the enhancement of serotonin and dopamine release, the modulation of G protein-coupled receptor signaling, and the improvement of cognitive function in animal models of depression and anxiety. DF-MPJC has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.
実験室実験の利点と制限
DF-MPJC has several advantages for lab experiments, including its high potency and selectivity towards certain receptors, its favorable pharmacokinetic properties, and its ability to modulate multiple neurotransmitter systems simultaneously. However, there are also some limitations to using DF-MPJC in lab experiments, such as its limited solubility and stability in aqueous solutions, its potential for off-target effects, and its lack of clinical data in humans.
将来の方向性
There are several future directions for the research and development of DF-MPJC. One potential avenue is to explore its therapeutic potential in the treatment of neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its mechanism of action in greater detail, particularly its interactions with specific receptor sites and signaling pathways. Additionally, there is a need for further preclinical and clinical studies to assess the safety and efficacy of DF-MPJC in humans, as well as its potential for drug-drug interactions and long-term effects. Finally, the synthesis and optimization of new derivatives of DF-MPJC could lead to the discovery of even more potent and selective compounds with novel therapeutic applications.
科学的研究の応用
DF-MPJC has shown promising results in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective binding affinity towards certain receptors in the brain, such as the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. DF-MPJC has also been shown to modulate the activity of certain enzymes and proteins, such as monoamine oxidase and G protein-coupled receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-11-15(2)13-17(12-14)21-19(24)23-9-7-22(8-10-23)18-5-3-16(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEGLKMWNMTDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3986223.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)
![5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B3986234.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)
![N-(4-bromophenyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3986257.png)
![4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986262.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986266.png)
![1-(2-methoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986273.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B3986284.png)

![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986295.png)
![6,7-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B3986302.png)